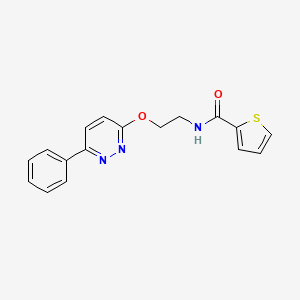
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is a complex organic compound, featuring a combination of pyridazinyl and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials:
6-phenylpyridazin-3-ol
2-bromoethylamine
Thiophene-2-carboxylic acid
Coupling reagents (e.g., EDC, DCC)
Step-by-Step Synthesis:
Step 1: Synthesis of 2-((6-phenylpyridazin-3-yl)oxy)ethylamine:
React 6-phenylpyridazin-3-ol with 2-bromoethylamine under basic conditions (e.g., K2CO3) to form the ether linkage.
Step 2: Synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide:
Couple 2-((6-phenylpyridazin-3-yl)oxy)ethylamine with thiophene-2-carboxylic acid using coupling reagents like EDC or DCC in the presence of a base (e.g., DIPEA) to form the carboxamide linkage.
Industrial Production Methods
While the exact industrial processes may vary, large-scale production typically involves optimizing the reaction conditions to enhance yield and purity, employing continuous flow reactors, and using automated systems for precise control over temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
Oxidation:
The thiophene ring can undergo oxidation using common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction:
The carboxamide group can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution:
The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nitration with HNO3/H2SO4, sulfonation with H2SO4/SO3, halogenation with Br2/FeBr3.
Major Products
Oxidation: Thiophene-2-carboxamide sulfoxide or sulfone.
Reduction: 2-(2-((6-phenylpyridazin-3-yl)oxy)ethylamino)thiophene.
Substitution: Nitro, sulfo, or halogenated derivatives of the compound.
科学的研究の応用
Chemistry
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is utilized in the development of novel synthetic methodologies and catalysts, due to its unique structural features that facilitate diverse chemical transformations.
Biology
Medicine
Research into this compound's medicinal properties suggests potential applications as an anti-inflammatory or anticancer agent. Its interaction with specific molecular targets may lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound can serve as a precursor for the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity and functional group compatibility.
作用機序
The mechanism by which N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, blocking substrate access and inhibiting catalytic activity. The compound's specific interactions with biological pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzamide:
Features a benzamide instead of a thiophene carboxamide.
N-(2-((6-methylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide:
Has a methyl group on the pyridazine ring.
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)furan-2-carboxamide:
Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is unique due to the combined presence of the phenylpyridazinyl and thiophene rings, which impart distinctive electronic and steric properties
特性
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(15-7-4-12-23-15)18-10-11-22-16-9-8-14(19-20-16)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIBDDEVZXYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
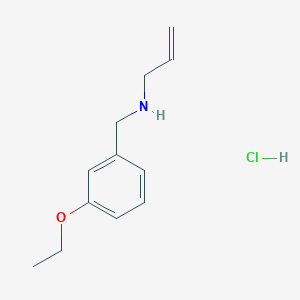
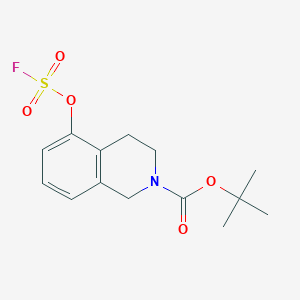
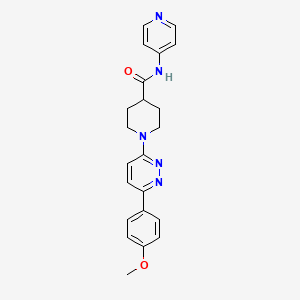
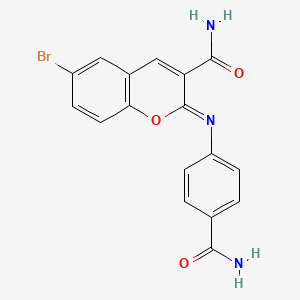
![(2E)-N-({[2,3'-bifuran]-5-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2988820.png)
![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)
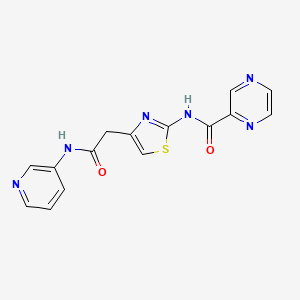
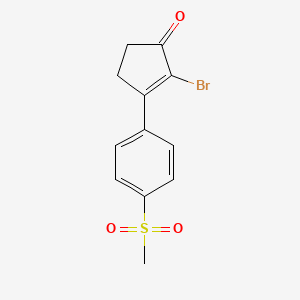
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2988829.png)
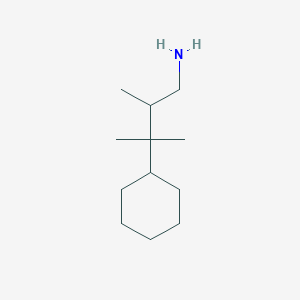
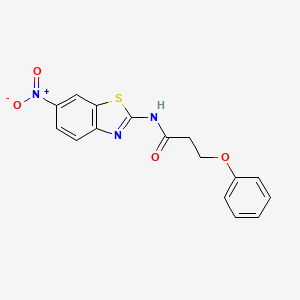
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)
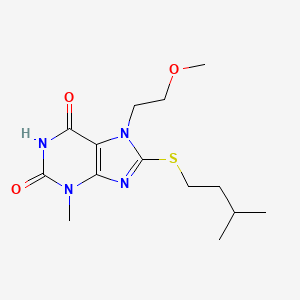
![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)
